molecular formula C8H7IOS B14461498 S-Phenyl iodoethanethioate CAS No. 67532-83-6

S-Phenyl iodoethanethioate

Cat. No.: B14461498
CAS No.: 67532-83-6
M. Wt: 278.11 g/mol
InChI Key: YSEIRMTWYIYLOW-UHFFFAOYSA-N
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Description

S-Phenyl iodoethanethioate (CAS 67532-83-6) is a thioester derivative characterized by a phenyl group attached to a sulfur atom, which is further bonded to an iodo-substituted ethanethioate moiety . Thioesters like this are critical in organic synthesis and bioconjugation due to their reactivity, particularly in nucleophilic substitution or cross-coupling reactions . The iodine substituent acts as an excellent leaving group, significantly enhancing the compound's utility in alkylation and functionalization strategies . This compound undergoes various chemical reactions, including oxidation to form sulfoxides or sulfones, reduction to thiols, and nucleophilic substitution where the iodine atom can be replaced by other nucleophiles such as azide or cyanide . Researchers are advised to handle this compound with care, as the carbon-iodine bond is susceptible to photolysis; recommended practices include using amber glassware and inert-atmosphere storage . Pre-purification via silica gel chromatography under reduced light exposure is also suggested . This compound is for research use only and is not intended for human or veterinary diagnostics or therapies .

Properties

CAS No.

67532-83-6

Molecular Formula

C8H7IOS

Molecular Weight

278.11 g/mol

IUPAC Name

S-phenyl 2-iodoethanethioate

InChI

InChI=1S/C8H7IOS/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

YSEIRMTWYIYLOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=O)CI

Origin of Product

United States

Preparation Methods

Comparative Analysis of Preparation Methods

Method Yield (%) Temperature Key Advantages Limitations
Nucleophilic Acylation 65–78 0–25°C High selectivity; mild conditions Sensitive to moisture
Carbodiimide Coupling 70–85 0–5°C Scalable; minimal byproducts Requires chromatography
Formate Salt Reaction 55–65 160–230°C Suitable for bulk synthesis Thermal degradation risk
Tosylate Substitution 60–75 Reflux High intermediate purity Multi-step process

Mechanistic and Practical Considerations

Iodine Stability: The carbon-iodine bond’s susceptibility to photolysis mandates amber-glassware use and inert-atmosphere storage. Pre-purification via silica gel chromatography under reduced light exposure is recommended.

Regioselectivity Challenges: Competing reactions at the ethanethioate group’s sulfur or oxygen atoms necessitate precise stoichiometry. For instance, excess thiophenol in Method 1 may lead to disulfide byproducts (PhS–SPh), reducible via addition of triphenylphosphine.

Industrial Scalability: Methods 2 and 4 are most amenable to large-scale production due to straightforward workup procedures. In contrast, Method 3’s energy-intensive heating limits cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

S-Phenyl iodoethanethioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or other reduced sulfur species.

    Substitution: Nucleophilic substitution reactions can replace the iodine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ethanethioates depending on the nucleophile used.

Scientific Research Applications

S-Phenyl iodoethanethioate has several applications in scientific research:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-Phenyl iodoethanethioate involves its reactivity with various nucleophiles and electrophiles. The phenyl group can stabilize intermediates through resonance, while the iodine atom can act as a leaving group in substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl and iodoethanethioate groups.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares S-phenyl iodoethanethioate with structurally related compounds:

Compound Molecular Formula Molecular Weight Functional Groups Key Reactivity Features
This compound (inferred) C₈H₇IOS ~264.11 Thioester, Iodoalkyl High reactivity in SN2 substitutions
S-Phenyl Thioacetate C₈H₈OS 152.21 Thioester Moderate nucleophilic acyl substitution
S-Phenyl 2-azidoethanethioate C₈H₇N₃OS 209.23 Thioester, Azide Click chemistry (e.g., SPAAC reactions)
O-Ethyl S-phenyl ethylphosphonodithioate C₁₁H₁₆OPS₂ 260.34 Phosphonodithioate, Thioester Organophosphate reactivity (e.g., insecticides)
Phenyl benzoate C₁₃H₁₀O₂ 198.22 Ester Hydrolysis under acidic/basic conditions

Q & A

Q. What strategies are recommended for analyzing electrochemical behavior of this compound in non-aqueous media?

  • Methodological Answer : Use cyclic voltammetry (CV) with a three-electrode system (glassy carbon working electrode). Correlate redox peaks with DFT-calculated HOMO/LUMO energies. Account for solvent effects using a Born-Haber cycle .

Guidelines for Structuring Research Questions

  • Framework Application : Use PICOT (Population, Intervention, Comparison, Outcome, Time) for reaction optimization studies (e.g., "How does catalyst loading [I] affect yield [O] in this compound synthesis [P] compared to catalyst-free conditions [C] over 24 hours [T]?") .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored thiocarbonyl applications), and Relevant (e.g., advancing organocatalyst design) .

Data Presentation Standards

  • Include raw data tables in appendices and processed data (e.g., kinetic plots) in the main text. Use error bars representing ±2σ and annotate outliers .
  • For crystallographic data, report CCDC deposition numbers and refine structures to R1_1 < 5% .

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